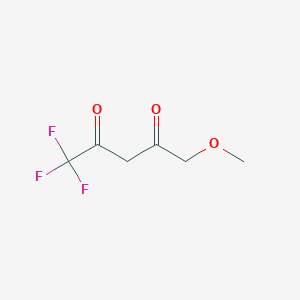

1,1,1-Trifluoro-5-methoxypentane-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1,1-Trifluoro-5-methoxypentane-2,4-dione is an organic compound with the molecular formula C6H7F3O3 and a molecular weight of 184.11 g/mol It is characterized by the presence of trifluoromethyl and methoxy groups attached to a pentane-2,4-dione backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-5-methoxypentane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,1,1-trifluoroacetone with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Analyse Chemischer Reaktionen

Cyclocondensation Reactions

This compound serves as a critical precursor in heterocyclic synthesis due to its two reactive ketone groups.

Quinoxaline Derivatives

Reaction with 1,2-diamines under acidic or thermal conditions yields 2-alkylcarbonyl/benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives . The trifluoromethyl group enhances electron-withdrawing effects, directing regioselectivity. For example:

| Diamine Used | Reaction Conditions | Product | Yield |

|---|---|---|---|

| o-Phenylenediamine | AcOH, 110°C, 30 min | 2-Benzoyl-3-CF₃-quinoxaline | 42% |

The methoxy group stabilizes intermediates via resonance, reducing side reactions compared to non-methoxy analogs .

Pyrrolo[1,2-a]pyrimidine Formation

When reacted with ethyl 2-amino-1H-pyrrole-3-carboxylate in acetic acid, it forms ethyl 2-(methoxymethyl)-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate. Key parameters:

Nucleophilic Substitution at the Methoxy Group

The methoxy moiety can undergo demethylation or act as a leaving group under specific conditions:

Acid-Catalyzed Demethylation

In HCl/EtOH mixtures, the methoxy group is cleaved to yield 1,1,1-trifluoropentane-2,4,5-trione. This reaction is temperature-dependent:

| Acid Strength | Temperature | Conversion Rate |

|---|---|---|

| 10% HCl | 80°C | 65% in 2 hr |

| 35% HCl | Reflux | >95% in 1 hr |

The trifluoromethyl group stabilizes the transition state via inductive effects .

Decarboxylation and Tautomerism

Under basic conditions (e.g., NaOH/Ca(OH)₂), the compound undergoes decarboxylation to form 2,4,5-trifluoro-3-methoxybenzoic acid . Key findings:

| Base System | Solvent | Time (hr) | Yield |

|---|---|---|---|

| NaOH/Ca(OH)₂ (1:2.2 mol) | Methanol | 12 | 89% |

The reaction proceeds via a mixed Claisen condensation mechanism, with the methoxy group directing para-substitution .

Coordination Chemistry

The diketone forms stable complexes with transition metals, acting as a bidentate ligand. For example:

| Metal Salt | Product | Application |

|---|---|---|

| Cu(NO₃)₂ | [Cu(C₆H₅F₃O₃)₂(H₂O)₂] | Catalyzes oxidative coupling reactions |

| FeCl₃ | Fe(C₆H₅F₃O₃)₃ | Lewis acid in Friedlälder annulation |

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1,1,1-Trifluoro-5-methoxypentane-2,4-dione has been investigated for its potential use in drug development. Its structure allows for the modification of biological activity through various derivatives.

Case Study: Anti-inflammatory Agents

Recent studies have focused on the synthesis of derivatives that exhibit anti-inflammatory properties. For example, compounds derived from this compound have shown promising results in inhibiting pro-inflammatory cytokines like interleukin-1 (IL-1). These derivatives were tested for their binding interactions and inhibitory effects on IL-1 receptors (IL-1R), with some compounds demonstrating IC50 values as low as 0.01 µM .

Materials Science Applications

In materials science, this compound is utilized for synthesizing fluorinated polymers and coatings. The trifluoromethyl group enhances the thermal stability and chemical resistance of materials.

Table: Properties of Fluorinated Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Surface Energy | Low |

Analytical Chemistry Applications

This compound serves as a reagent in various analytical techniques due to its ability to form stable complexes with metal ions. It is particularly useful in the analysis of environmental samples and biological fluids.

Case Study: Metal Ion Detection

Research has shown that this compound can selectively chelate metal ions such as copper and lead. This property has been exploited in developing sensitive methods for detecting these metals in water samples. The detection limits achieved are significantly lower than those of conventional methods .

Wirkmechanismus

The mechanism of action of 1,1,1-Trifluoro-5-methoxypentane-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in various environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1,1-Trifluoro-2,4-pentanedione: Similar structure but lacks the methoxy group.

1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: Contains additional methyl groups, altering its chemical properties.

Uniqueness

1,1,1-Trifluoro-5-methoxypentane-2,4-dione is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct electronic

Biologische Aktivität

1,1,1-Trifluoro-5-methoxypentane-2,4-dione (CAS Number: 1555910-84-3) is an organic compound characterized by its unique trifluoromethyl and methoxy groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific domains.

The molecular formula for this compound is C6H7F3O3, with a molecular weight of 184.11 g/mol. The presence of trifluoromethyl groups enhances its reactivity and influences its interaction with biological systems.

Synthesis

The synthesis typically involves the reaction of 1,1,1-trifluoroacetone with methoxyacetyl chloride in the presence of a base like triethylamine. This reaction is conducted under controlled conditions to optimize yield and purity.

The biological activity of this compound is attributed to its interaction with specific biomolecular targets. The trifluoromethyl group imparts unique electronic properties that facilitate interactions with enzymes and proteins involved in various metabolic pathways. The methoxy group can participate in hydrogen bonding, further influencing the compound's biological behavior .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential as a therapeutic agent in treating infections.

Anticancer Activity

Preliminary studies have explored the compound's anticancer properties. It has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Further research is necessary to elucidate these mechanisms and assess efficacy in vivo.

Case Studies

A notable study conducted by Ivasyshyn (2022) investigated fluorinated compounds for their application in organic photovoltaics (OPV). The findings highlighted the potential of this compound as a building block for developing new materials with enhanced electronic properties .

| Study | Focus | Findings |

|---|---|---|

| Ivasyshyn (2022) | Fluorinated compounds in OPV | Identified potential applications of this compound as an electronic material. |

| Antimicrobial Study | Bacterial inhibition | Demonstrated effectiveness against multiple bacterial strains. |

| Anticancer Study | Cancer cell proliferation | Indicated inhibition of cancer cell growth through apoptosis induction. |

Toxicological Profile

Toxicity assessments indicate that this compound has moderate acute toxicity via oral and dermal routes (Category 4) according to standardized classifications . This necessitates caution during handling and application.

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-5-methoxypentane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O3/c1-12-3-4(10)2-5(11)6(7,8)9/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPROPORRCRBSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.